2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The synthesis and application of heterocyclic compounds, including those similar to the specified chemical, are of significant interest due to their potential in medicinal chemistry. Synthetic chemists have developed various procedures to access compounds with guanidine moiety as 2-aminobenzimidazole (2ABI), highlighting the importance of such structures in pharmaceutical applications (Rosales-Hernández et al., 2022).
Biological Activities and Therapeutic Potential
- Benzazoles and derivatives, including structures similar to the compound , display a diversity of biological activities, with some used in clinical applications. The guanidine group bonded to a benzazole ring results in guanidinobenzazoles, which could alter the biological activity of these heterocycles. This review emphasizes synthetic approaches to guanidinobenzazoles with potential therapeutic applications, including cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
Environmental Impact and Degradation
- The presence and fate of similar compounds in aquatic environments have been reviewed, with focus on their biodegradability and potential as emerging contaminants. This includes an overview of their occurrence, behavior, and the need for further studies to understand their environmental impact (Haman et al., 2015).
Antioxidant Properties
- The antioxidant capacity of compounds and their reaction pathways, including the potential for coupling reactions with specific antioxidants, have been analyzed. This highlights the complexity of reactions underlying antioxidant assays and the need for further research to elucidate these mechanisms in detail (Ilyasov et al., 2020).
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-13-6-8-22-20(10-13)25-24(27)19-12-18(7-9-21(19)30-22)26-31(28,29)23-16(4)14(2)11-15(3)17(23)5/h6-12,26H,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVYPBLODJYFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C(=CC(=C4C)C)C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.